4-Pentanoic acid, 2-propyl-, (S)- 4-Pentanoic acid, 2-propyl-, (S)-
Brand Name: Vulcanchem
CAS No.: 117039-65-3
VCID: VC17042252
InChI: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

4-Pentanoic acid, 2-propyl-, (S)-

CAS No.: 117039-65-3

Cat. No.: VC17042252

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

4-Pentanoic acid, 2-propyl-, (S)- - 117039-65-3

Specification

CAS No. 117039-65-3
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name (2S)-2-propylpent-4-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1
Standard InChI Key UMYDNZXEHYSVFY-SSDOTTSWSA-N
Isomeric SMILES CCC[C@@H](CC=C)C(=O)O
Canonical SMILES CCCC(CC=C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of (S)-2-propylpent-4-enoic acid is defined by its pentanoic acid skeleton substituted with a propyl group at the second carbon and a double bond between the fourth and fifth carbons. The chiral center at carbon 2 adopts an S configuration, as evidenced by its IUPAC name (2S)-2-propylpent-4-enoic acid . The compound’s stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent metabolic fates and toxicological profiles.

The SMILES notation CCC[C@@H](CC=C)C(=O)O explicitly denotes the (S)-configuration via the @@H descriptor, while the canonical SMILES C=CCC(C(O)=O)CCC represents the racemic form . The three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals a bent geometry due to the double bond, which influences its interaction with enzymatic active sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
CAS Registry Number117039-65-3
IUPAC Name(2S)-2-propylpent-4-enoic acid
SMILES (Chiral)CCC[C@@H](CC=C)C(=O)O
SMILES (Racemic)C=CCC(C(O)=O)CCC

Biosynthesis and Metabolic Pathways

Origin as a Valproic Acid Metabolite

(S)-2-Propylpent-4-enoic acid is a primary metabolite of valproic acid, generated via cytochrome P450-mediated ω-oxidation followed by β-oxidation . Valproic acid, a branched-chain fatty acid, undergoes desaturation at the 4-position to form 4-ene VPA, which exists as a racemic mixture in vivo. The (S)-enantiomer is preferentially metabolized due to stereoselective enzymatic processing .

Phase II Metabolism and Toxicity

β-Oxidation of (S)-2-propylpent-4-enoic acid yields reactive intermediates such as (E)-2-propyl-2,4-pentadienoic acid, a hepatotoxic metabolite implicated in mitochondrial glutathione depletion and oxidative stress . In contrast, α-fluorination of the compound blocks β-oxidation, diverting metabolism toward glutamine conjugation and reducing hepatotoxicity . This metabolic dichotomy underscores the role of structural modifications in modulating toxicity.

Table 2: Comparative Metabolic Outcomes of 4-ene VPA and α-Fluoro-4-ene VPA

Parameter4-ene VPAα-Fluoro-4-ene VPA
Major Phase II MetaboliteGlucuronide conjugatesL-Glutamine conjugate
HepatotoxicityHigh (due to β-oxidation)Low (β-oxidation blocked)
Enterohepatic CirculationObserved (secondary serum peak)Absent

Toxicological Profile

Hepatotoxicity

Studies in Sprague-Dawley rats demonstrate that (S)-2-propylpent-4-enoic acid induces dose-dependent hepatotoxicity, with liver concentrations reaching 0.96 ± 0.11 μmol/g within 1 hour post-administration . Mitochondrial dysfunction, characterized by glutathione depletion and reactive oxygen species (ROS) accumulation, is a hallmark of its toxicity .

Neuroteratogenicity

In vitro assays using mouse embryos reveal that 4-ene VPA reduces forebrain size and causes neural tube deformities at concentrations as low as 0.5 mM . These effects are attributed to the compound’s interference with histone deacetylases (HDACs), a mechanism shared with valproic acid but exacerbated by its reactive metabolites .

Pharmacokinetics and Protein Binding

Serum Pharmacokinetics

Following intraperitoneal administration in rats, (S)-2-propylpent-4-enoic acid exhibits biphasic serum concentration-time profiles, with a secondary peak at ~300 minutes due to enterohepatic recirculation of glucuronidated metabolites . The free serum fraction remains parallel to that of its α-fluorinated analogue, suggesting comparable distribution kinetics .

Protein Binding

Ultrafiltration studies indicate moderate serum protein binding (~75%), with no significant differences between the (S)-enantiomer and its racemic form . This binding capacity influences its tissue distribution and half-life.

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

The bis-trimethylsilyl (bis-TMS) derivative of 4-ene VPA has been analyzed using DB-1 capillary columns (60 m × 0.32 mm × 0.25 μm) with helium carrier gas, achieving a retention index of 1386 . This method enables quantification in biological matrices with detection limits <1 μM .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 210 nm is employed for resolving enantiomers using chiral stationary phases, facilitating pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator